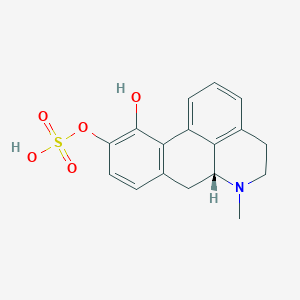
(R)-Apomorphine-10-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Apomorphine-10-sulfate is a derivative of apomorphine, a compound known for its dopaminergic activity. This compound is of significant interest due to its potential applications in various fields, including medicine and pharmacology. Apomorphine itself is a non-selective dopamine agonist, and its sulfate derivative is studied for its enhanced solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Apomorphine-10-sulfate typically involves the sulfonation of apomorphine. This process can be achieved through the reaction of apomorphine with sulfuric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of ®-Apomorphine-10-sulfate involves large-scale sulfonation reactors where apomorphine is reacted with sulfuric acid. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-Apomorphine-10-sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent apomorphine.
Substitution: Various substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (chlorine, bromine) and catalysts.
Major Products Formed
Aplicaciones Científicas De Investigación
®-Apomorphine-10-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ®-Apomorphine-10-sulfate involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, mimicking the effects of dopamine and stimulating the receptors. This leads to various physiological responses, including improved motor function and reduced symptoms of neurological disorders. The compound primarily targets the D1 and D2 dopamine receptors, which are involved in regulating movement and coordination.
Comparación Con Compuestos Similares
Similar Compounds
Apomorphine: The parent compound, known for its dopaminergic activity.
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease.
Bromocriptine: A dopamine agonist with similar therapeutic applications.
Uniqueness
®-Apomorphine-10-sulfate is unique due to its enhanced solubility and stability compared to its parent compound, apomorphine. This makes it more suitable for certain pharmaceutical applications, particularly in formulations where solubility is a critical factor.
Propiedades
Fórmula molecular |
C17H17NO5S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[(6aR)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H17NO5S/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(17(19)16(11)12)23-24(20,21)22/h2-6,13,19H,7-9H2,1H3,(H,20,21,22)/t13-/m1/s1 |
Clave InChI |
IHOVAMLPXSKBSG-CYBMUJFWSA-N |
SMILES isomérico |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















